N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-16(23-12(2)21-11)17(22)20-10-14-4-3-7-19-15(14)13-5-8-18-9-6-13/h3-9H,10H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODIFKODRMCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a bipyridine derivative with a thiazole carboxamide under specific conditions. For instance, the Suzuki cross-coupling reaction can be employed, where a bipyridine boronic acid reacts with a thiazole bromide in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with altered electronic properties.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide has diverse applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, altering the electronic properties of the metal center and influencing catalytic activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in supramolecular chemistry and materials science.
Thiazole derivatives: Compounds like 2-aminothiazole, which are used in pharmaceuticals and agrochemicals.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide is unique due to its combined bipyridine and thiazole structure, offering a versatile platform for chemical modifications and applications. Its ability to form stable complexes with metals and interact with biological targets makes it a valuable compound in various research fields .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a thiazole ring, which contributes to its unique chemical properties. The IUPAC name is 2,4-dimethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide. Its molecular formula is with a molecular weight of 324.40 g/mol. The compound's structure allows it to interact with various biological targets due to the presence of both nitrogen-rich and sulfur-containing functional groups.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways associated with cancer and other diseases.
- Protein-Ligand Interactions : Its ability to form stable complexes with proteins allows it to modulate biological processes effectively.
- Metal Coordination : The bipyridine component can coordinate with transition metals, enhancing its catalytic properties in biochemical reactions.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
The compound's mechanism involves the inhibition of key kinases involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. It has shown promise in reducing pro-inflammatory cytokine levels in cellular models, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Kinase Inhibition Studies : A study evaluated the structural characteristics of substituted compounds similar to this compound as kinase inhibitors. The findings suggested that modifications in the bipyridine structure could enhance potency against specific kinases associated with cancer progression .
- Animal Model Testing : In vivo studies demonstrated that oral administration of related compounds exhibited substantial bioavailability and efficacy in tumor reduction in murine models .
- Structural Activity Relationship (SAR) : Research on SAR highlighted that specific substitutions on the thiazole ring could significantly influence the biological activity of the compound. For instance, halogen substitutions were found to enhance potency against targeted kinases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Coupling reactions : Use bipyridine derivatives (e.g., 3-aminomethyl-2,4'-bipyridine) with thiazole-5-carboxamide precursors under reflux in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as HATU or EDCI improve coupling efficiency .
- Cyclization steps : Employ phosphorus oxychloride (POCl₃) for thiazole ring formation, with reaction temperatures maintained at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm bipyridine-thiazole connectivity and methyl group positions. Key signals: δ 8.5–9.0 ppm (bipyridine protons), δ 2.4–2.6 ppm (thiazole methyl groups) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~420–430 Da).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiazole C=N) .
Q. What in vitro assays are recommended for initial antimicrobial evaluation of this compound?
- Methodology :
- Bacterial strains : Test against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative models using broth microdilution (MIC determination) .
- Fungal assays : Candida albicans susceptibility via agar diffusion. Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How does the bipyridine-thiazole hybrid structure influence the compound's interaction with bacterial targets, and what modifications enhance selectivity?
- Methodology :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the bipyridine 4' position to enhance DNA gyrase inhibition. Replace thiazole methyl groups with bulkier substituents (e.g., isopropyl) to reduce off-target binding .
- Molecular docking : Use AutoDock Vina to model interactions with S. aureus gyrase B (PDB ID: 2XCT). Prioritize derivatives with predicted binding energies < -8 kcal/mol .
Q. What strategies resolve discrepancies in bioactivity data across different bacterial strains?
- Methodology :
- Mechanistic studies : Compare compound uptake via LC-MS quantification in S. aureus (high permeability) vs. E. coli (efflux pump-mediated resistance). Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to clarify resistance mechanisms .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of MIC variations (p < 0.05) .
Q. How do molecular docking studies predict the binding modes of this compound with enzymes like DNA gyrase?
- Methodology :
- Protein preparation : Retrieve crystal structures from RCSB PDB, remove water molecules, and add polar hydrogens using UCSF Chimera.
- Docking parameters : Grid box centered on ATP-binding site (20 ų), Lamarckian genetic algorithm with 100 runs. Validate with co-crystallized ligands (RMSD < 2.0 Å) .
Q. What computational methods are used to model the ADMET profile, and how do structural changes impact pharmacokinetics?
- Methodology :
- ADMET prediction : SwissADME for bioavailability radar (optimal LogP: 2–3, TPSA: 80–100 Ų). Modify thiazole substituents to reduce CYP3A4 inhibition (e.g., replace methyl with hydroxyl) .
- MD simulations : GROMACS for 100 ns runs to assess stability in lipid bilayers (critical for blood-brain barrier penetration) .
Q. How do solvent polarity and temperature affect the compound's stability in biological assays?
- Methodology :
- Stability testing : Incubate compound in PBS (pH 7.4), DMSO, and cell culture media at 4°C, 25°C, and 37°C. Quantify degradation via HPLC at 0, 24, and 48 hours. Polar solvents (e.g., DMSO) enhance stability at low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
